![molecular formula C22H26N2O3 B5016914 N-benzyl-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5016914.png)
N-benzyl-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly known as BMPEA and belongs to the class of amphetamine analogs.
Wirkmechanismus
BMPEA acts as a sympathomimetic agent by increasing the release of norepinephrine and dopamine in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels of these neurotransmitters in the synaptic cleft. This leads to increased stimulation of the adrenergic receptors, which results in increased metabolic rate, decreased appetite, and improved cognitive function.
Biochemical and Physiological Effects:
BMPEA has been found to have various biochemical and physiological effects. It has been found to increase metabolic rate, leading to weight loss. It has also been found to decrease appetite, which can lead to further weight loss. BMPEA has been found to improve cognitive function and memory, which can be beneficial for individuals with cognitive impairments. However, BMPEA can also have adverse effects, including increased heart rate and blood pressure, which can be dangerous for individuals with cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
BMPEA has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using various assays. However, BMPEA also has limitations for lab experiments. Its effects can vary depending on the dosage and route of administration, and its safety profiles are not well established.
Zukünftige Richtungen
There are several future directions for the study of BMPEA. One area of research is the potential use of BMPEA as a weight loss supplement. Further studies are needed to determine the safety and efficacy of BMPEA for this purpose. Another area of research is the potential use of BMPEA as a cognitive enhancer. Further studies are needed to determine the mechanisms of action and safety profiles of BMPEA for this purpose. Additionally, further studies are needed to determine the optimal dosage and route of administration of BMPEA for various therapeutic applications.
Synthesemethoden
BMPEA can be synthesized using various methods, including reductive amination, Leuckart-Wallach reaction, and reductive coupling. In the reductive amination method, benzaldehyde and 4-methoxyphenylacetone are reacted with piperidine and sodium cyanoborohydride to produce BMPEA. The Leuckart-Wallach reaction involves the reaction of benzylamine and 4-methoxyphenylacetyl chloride with piperidine and formic acid to form BMPEA. The reductive coupling method involves the reaction of benzyl chloride and 4-methoxyphenylacetonitrile with piperidine and lithium aluminum hydride to produce BMPEA.
Wissenschaftliche Forschungsanwendungen
BMPEA has been studied extensively for its potential therapeutic applications. It has been found to have an affinity for the adrenergic receptors, which are involved in the regulation of various physiological processes, including blood pressure, heart rate, and metabolism. BMPEA has been studied for its potential use as a weight loss supplement, as it has been found to increase metabolic rate and decrease appetite. It has also been studied for its potential use as a cognitive enhancer, as it has been found to improve cognitive function and memory.
Eigenschaften
IUPAC Name |
N-benzyl-1-[2-(4-methoxyphenyl)ethyl]-6-oxopiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-27-20-10-7-17(8-11-20)13-14-24-16-19(9-12-21(24)25)22(26)23-15-18-5-3-2-4-6-18/h2-8,10-11,19H,9,12-16H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJRHNVCMUMHIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CC(CCC2=O)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.